3-{[(Tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid
Overview
Description
3-{[(Tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a pyridin-4-ylmethyl group, and a propanoic acid moiety. This compound is of interest in organic synthesis due to its unique structure, which allows for various chemical transformations and applications in different fields.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biochemical targets, including amino acid derivatives, eaat, hydroxycarboxylic acid receptor (hcar), free fatty acid receptor, fatty acid synthase (fasn), apical sodium-dependent bile acid transporter, and g protein-coupled bile acid receptor 1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The pyridin-4-ylmethyl group can be introduced through a nucleophilic substitution reaction, where the pyridine ring acts as a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow microreactor systems, which allow for precise control of reaction conditions and efficient production of the desired product . These systems can facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds.
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly involving the pyridin-4-ylmethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid has various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
Pyridin-4-ylmethyl derivatives: Compounds with similar pyridine-based structures that exhibit comparable reactivity and applications.
Uniqueness
3-{[(Tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid is unique due to its combination of the Boc protecting group and the pyridin-4-ylmethyl group, which allows for versatile applications in organic synthesis and research. Its structure provides a balance between stability and reactivity, making it a valuable compound in various scientific fields.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-(pyridin-4-ylmethyl)amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16(9-6-12(17)18)10-11-4-7-15-8-5-11/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGZXWSZMPUTIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)CC1=CC=NC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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